Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-
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Overview
Description
Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a benzene derivative followed by chlorination. The reaction conditions often require the presence of a catalyst such as iron(III) bromide or aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and subsequent halogenation steps. The use of high-purity reagents and controlled reaction environments is crucial to ensure the desired product yield and purity .
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- can undergo nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium hydroxide (KOH) are commonly used under mild conditions to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted benzene derivatives .
Scientific Research Applications
Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .
Comparison with Similar Compounds
Benzene, 1,3-dibromo-5-(bromomethyl)-: This compound has a similar structure but lacks the chlorine atom, which affects its reactivity and applications.
Benzene, 1-chloro-2-ethyl-: This compound has an ethyl group instead of the bromomethyl group, leading to different chemical properties and uses.
Uniqueness: Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- is unique due to the presence of both chlorine and bromine atoms, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research .
Properties
CAS No. |
189997-24-8 |
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Molecular Formula |
C9H8Br3Cl |
Molecular Weight |
391.32 g/mol |
IUPAC Name |
1-chloro-3-(1,2,3-tribromopropan-2-yl)benzene |
InChI |
InChI=1S/C9H8Br3Cl/c10-5-9(12,6-11)7-2-1-3-8(13)4-7/h1-4H,5-6H2 |
InChI Key |
PGYMKIYIJLOUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CBr)(CBr)Br |
Origin of Product |
United States |
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